Propanoic acid, 3-(trichlorogermyl)-
Overview
Description
Propanoic acid, 3-(trichlorogermyl)-, also known as 3-(trichlorogermyl)propanoic acid, is a compound that has been the subject of various studies due to its unique chemical properties and reactivity. This compound is characterized by the presence of a trichlorogermyl group attached to the propanoic acid moiety, which imparts distinct reactivity patterns when interacting with other chemical species .
Synthesis Analysis
The synthesis of 3-(trichlorogermyl)propanoic acid involves multiple reaction steps starting from germanium tetrachloride. The process yields a compound that exhibits unusual reactivity, particularly in its interaction with phenylmagnesium bromide, leading to the formation of various derivatives such as 3-(triphenylgermyl)propanoic acid and other complex molecules .
Molecular Structure Analysis
The molecular structure of 3-(trichlorogermyl)propanoic acid and its derivatives has been elucidated through crystallography and computational methods. These studies reveal that the germanium atom in these compounds typically adopts a slightly distorted tetrahedral geometry. The presence of strong O-H...O hydrogen bonds leads to the formation of dimeric structures with eight-membered rings in the solid state . Ab initio calculations further suggest that the germanium atom can be pentacoordinated due to a Ge←O coordination interaction, which is influenced by the electrostatic interactions between the Ge and O atoms .
Chemical Reactions Analysis
3-(Trichlorogermyl)propanoic acid demonstrates a range of reactivities, particularly when treated with phenylmagnesium bromide. Depending on the molar ratios, different products can be synthesized, including phenyl 2-(triphenylgermyl)ethylketone and 1,1-diphenyl-3-(triphenylgermyl)propanol. Notably, the dehydration of certain derivatives is facilitated, and selective cleavage of the alkyl Ge-C bond can be achieved using lithium aluminium hydride .
Physical and Chemical Properties Analysis
Spectroscopic techniques such as Raman and IR spectroscopy have been employed to characterize the physical and chemical properties of 3-(trichlorogermyl)propanoic acid and its derivatives. The Ge-Cl bond exhibits strong peaks in the Raman spectra, while the Ge-C bonds give weaker peaks. The IR spectra are useful for characterizing polar groups like C=O and OH, which are not prominent in the Raman spectra . The stereoelectronic structure and the nature of the Ge←O coordination bond have been explored through ab initio calculations, revealing insights into the electron density distribution and the polarization of bonds in different states .
Scientific Research Applications
Chemical Synthesis and Reactivity
3-(Trichlorogermyl)propanoic acid demonstrates unique reactivity, particularly in its interaction with phenylmagnesium bromide. This compound can undergo various reactions to yield different derivatives, showcasing its versatility in organic synthesis. Notably, its β-carboxylic functional group exhibits unusual properties when reacting with phenylmagnesium bromide, leading to the formation of compounds like phenyl 2-(triphenylgermyl)ethylketone and 1,1-diphenyl-3–(triphenylgermyl)propanol. Such reactivity is of interest in the field of chemical synthesis and the development of new organic compounds (Z. Qiang et al., 2010).
Spectroscopic Characterization
The compound and its derivatives have been characterized using Raman and IR spectroscopy. The Ge-Cl bond in β-trichlorogermyl propanoic acid exhibits strong peaks in the Raman spectra, while the Ge-C bonds show weaker peaks. These spectroscopic characterizations are crucial for understanding the molecular structure and bonding properties of the compound, which can be applied in various research contexts, including materials science and molecular chemistry (Wang Ji-you, 2000).
Pharmacokinetic Studies
Although you requested to exclude drug use and side effects, it's worth mentioning that 3-(trichlorogermyl)propanoic acid is involved in the hydrolysis of organic germanium compounds, which are of interest in pharmacokinetic studies. These studies focus on the behavior of substances within the body and are critical in drug development and toxicology (H. Yamaguchi et al., 2015).
Crystal Structure Analysis
The crystal structures of derivatives of 3-(trichlorogermyl)propanoic acid, such as dimethyl-3-(trichlorogermyl)propionic acid, have been studied. These structures often form dimers via hydrogen bonds, resulting in interesting geometrical arrangements. Understanding these structures is important in fields such as materials science and crystallography, where the molecular arrangement can affect material properties (M. Parvez et al., 2005).
Extraction and Recovery Processes
The compound has been studied in the context of reactive extraction processes for carboxylic acids like propionic acid. Understanding its behavior in such processes is vital for industrial applications, including the recovery of acids from waste streams and fermentation broth, which is significant in environmental engineering and industrial chemistry (A. Keshav et al., 2009).
Theoretical Studies and Ab Initio Calculations
Ab initio calculations have been performed to understand the stereoelectronic structure of 3-(trichlorogermyl)propionic acid. These studies provide insights into the electronic properties and molecular interactions, which are fundamental in computational chemistry and molecular modeling (V. P. Feshin & E. V. Feshina, 2011).
Safety And Hazards
Propanoic acid, 3-(trichlorogermyl)- should be handled with care. It is advised not to breathe its dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
Future Directions
There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . Propionic acid is mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries . This suggests potential future directions for the study and application of Propanoic acid, 3-(trichlorogermyl)- and related compounds.
properties
IUPAC Name |
3-trichlorogermylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJOIUVZBYQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3GeO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065980 | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 3-(trichlorogermyl)- | |
CAS RN |
15961-23-6 | |
Record name | 3-(Trichlorogermyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15961-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trichlorogermyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRICHLOROGERMYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4HTC49H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.